molecular formula C11H16ClN3O B12218111 N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B12218111
M. Wt: 241.72 g/mol
InChI Key: VZYRAGHMRRWKBX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a furylmethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1-propyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11;/h3-4,6-7,9,12H,2,5,8H2,1H3;1H

InChI Key

VZYRAGHMRRWKBX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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